molecular formula C18H18FN5O B2459482 [1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone CAS No. 2320537-34-4

[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone

Cat. No.: B2459482
CAS No.: 2320537-34-4
M. Wt: 339.374
InChI Key: QOGJUGYOLUUOON-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone: is a complex organic compound that features a combination of fluorophenyl, pyrrole, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives .

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-14-6-8-15(9-7-14)24-17(22-10-4-5-11-22)16(20-21-24)18(25)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGJUGYOLUUOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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